molecular formula C23H19BrN4 B5014866 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole

2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole

Cat. No.: B5014866
M. Wt: 431.3 g/mol
InChI Key: RGZMWEGSLHICGY-UHFFFAOYSA-N
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Description

2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4/c24-17-11-9-15(10-12-17)13-16(23-27-20-7-3-4-8-21(20)28-23)14-22-25-18-5-1-2-6-19(18)26-22/h1-12,16H,13-14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMWEGSLHICGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(CC3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent.

    Coupling of the benzimidazole rings: The final step involves coupling the two benzimidazole rings with the bromophenyl group, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the bromophenyl group or the benzimidazole rings to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole rings can interact with DNA, enzymes, and receptors, leading to the inhibition of key biological processes. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: A simpler structure with a single benzimidazole ring, known for its antifungal and anthelmintic properties.

    2-phenylbenzimidazole: Contains a phenyl group instead of a bromophenyl group, used in sunscreen formulations.

    4-bromo-1H-benzimidazole: Similar structure with a bromine atom on the benzimidazole ring, exhibits antimicrobial activity.

Uniqueness

2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole is unique due to its dual benzimidazole rings and the presence of a bromophenyl group

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